molecular formula C28H27NO7 B254002 N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide

Numéro de catalogue B254002
Poids moléculaire: 489.5 g/mol
Clé InChI: BOPGTNHVCCUGNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide, also known as CUDC-101, is a novel small molecule inhibitor that has shown remarkable potential in the field of cancer research.

Mécanisme D'action

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide works by inhibiting multiple targets involved in cancer progression. It inhibits HDAC, which leads to the acetylation of histones and the activation of tumor suppressor genes. It also inhibits EGFR and HER2, which are involved in cell proliferation and survival. Additionally, this compound inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In preclinical studies, this compound has shown efficacy against a wide range of cancer types, including breast, lung, prostate, and colon cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is its ability to inhibit multiple targets involved in cancer progression, which makes it a promising candidate for combination therapy. However, one limitation is its poor solubility, which can make it difficult to administer in vivo.

Orientations Futures

For N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide include further preclinical and clinical studies to evaluate its efficacy and safety in humans. Additionally, research is needed to develop more efficient methods of drug delivery to overcome the poor solubility of this compound. Finally, combination therapy studies with other cancer drugs should be conducted to evaluate the potential synergistic effects of this compound.
In conclusion, this compound is a promising small molecule inhibitor that has shown remarkable potential in the field of cancer research. Its ability to inhibit multiple targets involved in cancer progression makes it a promising candidate for combination therapy. Further research is needed to evaluate its efficacy and safety in humans and to develop more efficient methods of drug delivery.

Méthodes De Synthèse

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is synthesized using a multi-step process that involves the coupling of 2,4-dimethoxyaniline with 4-methoxyphenacyl bromide, followed by the reaction of the resulting intermediate with ethyl 6-bromo-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate. The final product is obtained by reacting the intermediate with N-(2-chloroacetyl)pyrrolidine.

Applications De Recherche Scientifique

N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been extensively studied in the field of cancer research due to its ability to inhibit multiple targets involved in cancer progression. It has been shown to inhibit histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) among others. This makes it a promising candidate for the treatment of various types of cancer.

Propriétés

Formule moléculaire

C28H27NO7

Poids moléculaire

489.5 g/mol

Nom IUPAC

N-(2,4-dimethoxyphenyl)-2-[6-ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide

InChI

InChI=1S/C28H27NO7/c1-5-17-6-13-23-21(14-17)26(31)28(27(36-23)18-7-9-19(32-2)10-8-18)35-16-25(30)29-22-12-11-20(33-3)15-24(22)34-4/h6-15H,5,16H2,1-4H3,(H,29,30)

Clé InChI

BOPGTNHVCCUGNP-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

SMILES canonique

CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.